5-bromo-N-methylpyridin-3-amine
Overview
Description
5-Bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 5-Bromo-N-methylpyridin-3-amine involves a Suzuki cross-coupling reaction. This reaction involves the use of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids . Another method involves the reaction of 5-bromo-2-methylpyridin-3-amine (1) with acetic anhydride .Molecular Structure Analysis
The InChI code for 5-Bromo-N-methylpyridin-3-amine is 1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Amines, such as 5-Bromo-N-methylpyridin-3-amine, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also be alkylated with alkyl halides to form quaternary ammonium salts, which can undergo Hofmann elimination to produce alkenes .Physical And Chemical Properties Analysis
5-Bromo-N-methylpyridin-3-amine is a solid at room temperature . The compound has a molecular weight of 187.04 .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine. These derivatives were evaluated for their potential as chiral dopants for liquid crystals and showed various biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Selective Amination Reactions : Ji et al. (2003) and Stroup et al. (2007) both explored selective amination reactions involving pyridine derivatives. Ji et al. achieved high yields in amination of 5-bromo-2-chloropyridine using a palladium-xantphos complex. Stroup et al. discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating selective substitution under various conditions (Ji et al., 2003); (Stroup et al., 2007).
Functionalization of Pyridine Rings : Takács et al. (2012) reported on the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, demonstrating the reactivity of pyridine derivatives in forming complex organic compounds (Takács et al., 2012).
Exploration of Reaction Mechanisms : The study of reaction mechanisms involving pyridine derivatives was highlighted by Martens et al. (2010) and Hertog et al. (2010). They investigated the mechanisms of amination reactions of various bromopyridine derivatives, providing insights into the chemical behavior of these compounds (Martens et al., 2010); (Hertog et al., 2010).
Application in Drug Discovery : The synthesis and properties of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, were explored by Li et al. (2012), demonstrating the application of pyridine derivatives in pharmaceutical research (Li et al., 2012).
Safety And Hazards
5-Bromo-N-methylpyridin-3-amine may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers The paper “Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities” discusses the use of 5-Bromo-N-methylpyridin-3-amine in the synthesis of novel pyridine derivatives .
properties
IUPAC Name |
5-bromo-N-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZNDQSCOUIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717794 | |
Record name | 5-Bromo-N-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methylpyridin-3-amine | |
CAS RN |
873383-06-3 | |
Record name | 5-Bromo-N-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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